REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][N:4]1[C@@H:9]2[C@@H:10]3[O:12][C@H:11]3[C@H:5]1[CH2:6][C@@H:7]([O:13]C([C@@H](C1C=CC=CC=1)CO)=O)[CH2:8]2.Cl>C(O)C.C(OCC)C>[CH3:3][N:4]1[CH:9]2[CH2:8][CH:7]([OH:13])[CH2:6][CH:5]1[CH:11]1[CH:10]2[O:12]1 |f:0.1|
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
scopolamine
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
CN1[C@@H]2C[C@H](C[C@H]1[C@H]3[C@H]2O3)OC(=O)[C@H](CO)C=4C=CC=CC4
|
Name
|
|
Quantity
|
743 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for another 24 h at ambient temperature
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the resulting solid was washed with diethyl ether
|
Type
|
DISSOLUTION
|
Details
|
The dried solid was dissolved in the minimum amount of 10% aqueous potassium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with trichloromethane (6×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C2C3OC3C1CC(C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 85.5 mmol | |
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][N:4]1[C@@H:9]2[C@@H:10]3[O:12][C@H:11]3[C@H:5]1[CH2:6][C@@H:7]([O:13]C([C@@H](C1C=CC=CC=1)CO)=O)[CH2:8]2.Cl>C(O)C.C(OCC)C>[CH3:3][N:4]1[CH:9]2[CH2:8][CH:7]([OH:13])[CH2:6][CH:5]1[CH:11]1[CH:10]2[O:12]1 |f:0.1|
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
scopolamine
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
CN1[C@@H]2C[C@H](C[C@H]1[C@H]3[C@H]2O3)OC(=O)[C@H](CO)C=4C=CC=CC4
|
Name
|
|
Quantity
|
743 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for another 24 h at ambient temperature
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the resulting solid was washed with diethyl ether
|
Type
|
DISSOLUTION
|
Details
|
The dried solid was dissolved in the minimum amount of 10% aqueous potassium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with trichloromethane (6×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C2C3OC3C1CC(C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 85.5 mmol | |
AMOUNT: MASS | 13.2 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |